molecular formula C12H13Cl3N2O B241593 2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide

2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide

货号: B241593
分子量: 307.6 g/mol
InChI 键: OAPAUTGQRCRPIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.

作用机制

TPCA-1 inhibits the activity of NF-κB by binding to the IKK-β kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKK-β, TPCA-1 prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. TPCA-1 has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TPCA-1 has been shown to reduce the severity of colitis in mice by reducing inflammation and promoting tissue repair.

实验室实验的优点和局限性

TPCA-1 has several advantages for lab experiments. TPCA-1 is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 has been extensively studied, and its mechanism of action is well understood. However, TPCA-1 also has some limitations for lab experiments. TPCA-1 may have off-target effects, and its specificity for IKK-β may vary depending on the experimental conditions.

未来方向

There are several future directions for the study of TPCA-1. TPCA-1 has shown promising results in preclinical studies for various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of TPCA-1 in clinical trials. Additionally, the development of more selective inhibitors of IKK-β may improve the specificity and efficacy of NF-κB inhibition. Finally, the combination of TPCA-1 with other therapies may enhance its therapeutic potential.

合成方法

The synthesis of TPCA-1 involves the reaction of 2,4,6-trichlorobenzoyl chloride with pyrrolidine followed by the reaction with N-acetylanthranilic acid. The final product is obtained after purification by column chromatography. The purity of TPCA-1 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. TPCA-1 has been shown to inhibit the activity of NF-κB, which is a critical regulator of inflammation and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

属性

分子式

C12H13Cl3N2O

分子量

307.6 g/mol

IUPAC 名称

2-pyrrolidin-1-yl-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C12H13Cl3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18)

InChI 键

OAPAUTGQRCRPIK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

规范 SMILES

C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。